N-Allyl-1,8-naphthyridine-2-carboxamide

Lipophilicity Drug-likeness ADME prediction

This N-allyl-1,8-naphthyridine-2-carboxamide (MW 213.24, LogP 1.55) provides a unique terminal olefin handle for thiol-ene/click chemistry—a feature absent in all N-aryl analogs. Its lower molecular weight and balanced LogP support fragment-based drug discovery (FBDD) campaigns and superior CNS MPO scoring. Ideal for kinase hinge-binding studies and neuroinflammation target discovery. ≥97% purity. Request a quote.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 388565-60-4
Cat. No. B11889193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-1,8-naphthyridine-2-carboxamide
CAS388565-60-4
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=NC2=C(C=CC=N2)C=C1
InChIInChI=1S/C12H11N3O/c1-2-7-14-12(16)10-6-5-9-4-3-8-13-11(9)15-10/h2-6,8H,1,7H2,(H,14,16)
InChIKeyOPAJQTVZYQDPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-1,8-naphthyridine-2-carboxamide (CAS 388565-60-4): Structural Overview and Procurement-Relevant Identity


N-Allyl-1,8-naphthyridine-2-carboxamide (CAS 388565-60-4; IUPAC: N-prop-2-enyl-1,8-naphthyridine-2-carboxamide; synonym: Peakdale1_000065) is a synthetic heterocyclic small molecule (C12H11N3O, MW 213.24 g/mol) belonging to the 1,8-naphthyridine-2-carboxamide class. It features a 1,8-naphthyridine bicyclic core functionalized at the 2-position with an N-allyl carboxamide group . The compound is commercially available as a research chemical (purity ≥97%) for further manufacturing and laboratory investigation only, stored sealed in dry conditions at 2–8°C . It carries GHS07 hazard classification (Warning; H302-H315-H319-H335) with precautionary handling requirements . Its computed physicochemical profile includes TPSA 54.88 Ų, consensus LogP 1.5456, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds .

Why In-Class 1,8-Naphthyridine-2-Carboxamide Analogs Cannot Simply Substitute for N-Allyl-1,8-naphthyridine-2-carboxamide (CAS 388565-60-4)


Substitution within the 1,8-naphthyridine-2-carboxamide class is not straightforward because the N-substituent on the carboxamide nitrogen fundamentally governs three procurement-critical properties: lipophilicity (LogP), molecular weight, and the presence or absence of a reactive synthetic handle. Published SAR from a panel of 13 N-aryl 1,8-naphthyridine-2-carboxamide derivatives (HSR2101–HSR2113) demonstrated that even subtle positional isomerism (ortho vs. meta vs. para substitution on an N-phenyl ring) produced dramatic differences in cytotoxicity and anti-inflammatory potency in BV2 microglial cells, with several N-(trifluoromethyl)phenyl and N-chlorophenyl analogs exhibiting prohibitive cytotoxicity at 30–100 μM that rendered them unsuitable for further biological evaluation . The N-allyl variant occupies a distinct physicochemical space—LogP 1.55 compared to 2.96 for the N-phenyl analog and 3.97 for the N-(3-trifluoromethyl)phenyl analog —which directly impacts aqueous solubility, membrane permeability, and assay compatibility. Furthermore, the terminal allyl olefin provides a unique covalent conjugation or functionalization handle absent in the fully saturated or aryl-substituted analogs, making this compound irreplaceable for applications requiring downstream click chemistry, thiol-ene coupling, or olefin metathesis derivatization . Generic replacement with an N-aryl or N-alkyl analog alters these dimensions quantitatively and would invalidate experimental consistency across synthetic or screening workflows.

Quantitative Differentiation Evidence: N-Allyl-1,8-naphthyridine-2-carboxamide (CAS 388565-60-4) vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: N-Allyl vs. N-Aryl 1,8-Naphthyridine-2-Carboxamide Analogs

N-Allyl-1,8-naphthyridine-2-carboxamide has a computed consensus LogP of 1.5456 , which is substantially lower than its N-phenyl analog (LogP 2.9551) and its N-(3-trifluoromethyl)phenyl analog (LogP 3.9739) . This represents a LogP reduction of 1.41 log units vs. the N-phenyl comparator and 2.43 log units vs. the N-CF3-phenyl comparator. In drug discovery, each log unit reduction in LogP typically corresponds to approximately 10-fold improvement in aqueous solubility, directly affecting in vitro assay compatibility by reducing the need for DMSO co-solvent and minimizing non-specific protein binding and aggregation artifacts . The N-allyl compound's LogP of ~1.5 places it within the optimal Lipinski range (LogP ≤ 5), whereas the N-phenyl and N-CF3-phenyl analogs approach or exceed commonly targeted lead-like thresholds (LogP ≤ 3), making the allyl derivative the preferred choice for aqueous-based biochemical and cell-based screening workflows.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Advantage: N-Allyl Derivative Offers Superior Ligand Efficiency Potential vs. N-Aryl Analogs

With a molecular weight of 213.24 g/mol, N-Allyl-1,8-naphthyridine-2-carboxamide is 36.03 g/mol lighter than the N-phenyl analog (MW 249.27 g/mol) . This 14.5% reduction in molecular size is significant for fragment-based drug discovery (FBDD), where the Rule of Three guidelines recommend MW < 300, with optimal fragment hits typically below 250 Da . At 213 Da, the N-allyl compound sits in the optimal fragment space, whereas the N-phenyl analog at 249 Da—while still within the rule—provides less room for subsequent synthetic elaboration before exceeding lead-like MW limits. Assuming equal binding affinity (data not yet available), the lower MW translates to a proportionally higher ligand efficiency (LE = 1.4 pIC50 / heavy atom count), making the allyl derivative a more efficient starting point for hit-to-lead optimization campaigns.

Fragment-based drug discovery Ligand efficiency Molecular weight

Unique Terminal Olefin Handle: Synthetic Diversification Potential Absent in Saturated or Aryl Analogs

The N-allyl substituent contains a terminal monosubstituted alkene (SMILES: O=C(NCC=C)C=1N=C2N=CC=CC2=CC1) , which is absent in all commercially available N-aryl or saturated N-alkyl 1,8-naphthyridine-2-carboxamide comparators. This olefin enables three distinct synthetic diversification pathways not accessible to N-phenyl (CAS 289677-01-6), N-CF3-phenyl (CAS 289677-03-8), or unsubstituted 1,8-naphthyridine-2-carboxamide (CAS 289677-07-2) analogs: (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) following bromination or thiol-ene addition; (ii) olefin cross-metathesis with functionalized alkenes for late-stage diversification; and (iii) thiol-ene radical coupling for covalent bioconjugation . This chemical reactivity profile positions the compound as a versatile scaffold for generating focused libraries or affinity probes, whereas its N-aryl counterparts are synthetic dead-ends at the amide nitrogen position .

Click chemistry Covalent derivatization Chemical biology probes

Drug-Likeness Profile: TPSA-to-LogP Ratio Benchmarking Against N-Aryl 1,8-Naphthyridine-2-Carboxamides

Despite having the same topological polar surface area (TPSA = 54.88 Ų) as its N-phenyl and N-(3-trifluoromethyl)phenyl analogs , N-Allyl-1,8-naphthyridine-2-carboxamide achieves a substantially more favorable TPSA/LogP ratio. The TPSA/LogP ratio is 35.5 for the N-allyl compound (54.88/1.5456), compared to 18.6 for the N-phenyl analog (54.88/2.9551) and 13.8 for the N-CF3-phenyl analog (54.88/3.9739). In predictive ADME models, compounds with higher TPSA/LogP ratios are associated with improved oral absorption and lower volumes of distribution . The N-allyl compound maintains sufficient polarity for aqueous solubility (TPSA > 50 Ų) while avoiding the excessive lipophilicity (LogP > 3) that is linked to promiscuity, CYP inhibition, and rapid metabolic clearance in the N-aryl series. This balanced profile positions the allyl derivative as the preferred scaffold for lead optimization programs concerned with pharmacokinetic risk mitigation.

Physicochemical profiling Lead-likeness Oral bioavailability prediction

Recommended Research and Industrial Application Scenarios for N-Allyl-1,8-naphthyridine-2-carboxamide (CAS 388565-60-4)


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 213.24 g/mol—well within the Rule of Three guidelines (MW < 300)—and a balanced LogP of 1.55, this compound is an ideal entry for fragment screening libraries targeting protein-protein interactions or kinase ATP-binding pockets . Its lower MW compared to N-aryl analogs (249–317 Da) provides greater synthetic headroom for fragment growing and merging strategies, while its 1,8-naphthyridine core offers π-stacking and metal-chelating pharmacophore features absent in simpler aromatic fragments . Procurement for FBDD campaigns is supported by commercial availability at ≥97% purity .

Covalent Probe and Chemoproteomics Tool Development

The terminal allyl olefin enables thiol-ene and related bioconjugation chemistry, distinguishing this compound from all N-aryl 1,8-naphthyridine-2-carboxamide analogs that lack a reactive handle at the amide nitrogen . Researchers constructing activity-based protein profiling (ABPP) probes or covalent affinity matrices can derivatize the allyl group post-synthesis without disturbing the naphthyridine pharmacophore. This scenario is uniquely served by the N-allyl substitution pattern and cannot be replicated using N-phenyl, N-CF3-phenyl, or N,N-diallyl analogs .

Kinase Inhibitor Scaffold-Hopping and Lead Optimization Campaigns

The 1,8-naphthyridine core is a recognized kinase hinge-binding scaffold, and the N-allyl-2-carboxamide derivative provides a LogP of 1.55—substantially lower than the 2.96–3.97 range of N-aryl comparators—making it the preferred starting point when aqueous solubility and metabolic stability are priority optimization parameters . Published SAR on closely related 1,8-naphthyridine-2-carboxamide derivatives (HSR2101–HSR2113) confirms that N-substituent identity is the primary driver of cytotoxicity and target engagement in this chemotype, establishing the procurement relevance of the specific N-allyl substitution for programs seeking distinct physicochemical and biological profiles .

Anti-Neuroinflammatory Agent Discovery (Microglial Modulation)

The 2021 HSR2104 study demonstrated that 1,8-naphthyridine-2-carboxamide derivatives can attenuate LPS-induced NO, TNF-α, and IL-6 production in BV2 microglial cells via TLR4/MyD88/NF-κB pathway suppression . While HSR2104 (N-(2-methoxyphenyl) substitution) was the most potent compound in that panel, the N-allyl derivative occupies a distinct and underexplored chemical space within this pharmacophore class. Its superior TPSA/LogP ratio (35.5 vs. 18.6 for N-phenyl analog) predicts better CNS penetration potential based on classic CNS MPO scoring criteria , justifying its evaluation as a novel chemotype for neuroinflammation target discovery programs.

Quote Request

Request a Quote for N-Allyl-1,8-naphthyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.